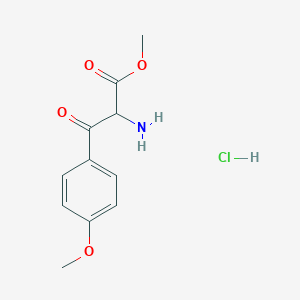
Methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate;hydrochloride, also known as MAM-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. This compound belongs to the aminoalkylindole family and acts as a potent agonist of the CB1 and CB2 receptors.
Mecanismo De Acción
Methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate;hydrochloride acts as a potent agonist of the CB1 and CB2 receptors, which are located throughout the body and play a crucial role in many physiological processes. By activating these receptors, Methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate;hydrochloride can modulate the release of neurotransmitters and other signaling molecules, leading to a wide range of effects on the body.
Biochemical and Physiological Effects:
Some of the most notable biochemical and physiological effects of Methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate;hydrochloride include its ability to induce analgesia, reduce inflammation, and modulate immune function. Methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate;hydrochloride has also been shown to have anxiolytic and antidepressant effects, making it a potential treatment for mood disorders such as anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate;hydrochloride in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of cannabinoid signaling on various physiological processes with a high degree of specificity. However, the use of synthetic cannabinoids such as Methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate;hydrochloride in lab experiments can also be limited by their potential for off-target effects and toxicity.
Direcciones Futuras
There are many potential future directions for research on Methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate;hydrochloride and other synthetic cannabinoids. Some of the most promising areas of study include the development of novel therapeutic agents based on the structure of Methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate;hydrochloride, the investigation of the molecular mechanisms underlying its effects on the body, and the exploration of its potential for use in personalized medicine. Additionally, further research is needed to fully understand the risks and benefits of using synthetic cannabinoids in clinical settings.
Métodos De Síntesis
The synthesis of Methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate;hydrochloride involves the reaction of 1-(5-fluoropentyl)-3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid with methylamine hydrochloride and acetic anhydride. The resulting product is then purified through a series of chromatographic techniques to obtain the final compound.
Aplicaciones Científicas De Investigación
Methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate;hydrochloride has been extensively studied for its potential therapeutic applications in various fields of medicine. Some of the most promising areas of research include its use as an analgesic, anti-inflammatory, and anti-cancer agent. Methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate;hydrochloride has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4.ClH/c1-15-8-5-3-7(4-6-8)10(13)9(12)11(14)16-2;/h3-6,9H,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRKMVQDFUDOLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

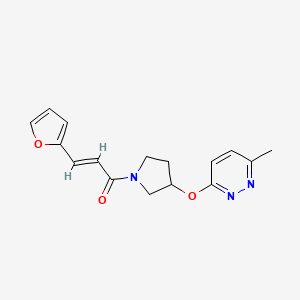


![N-[3-(6-methoxypyridazin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B2422412.png)
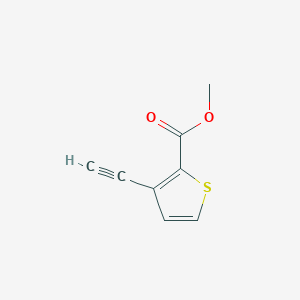
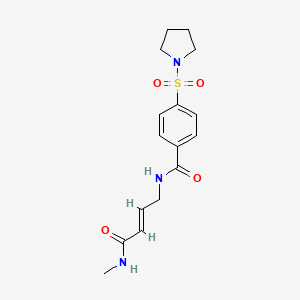
![3-(4-chlorophenyl)-N-cyclopropyl-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2422415.png)
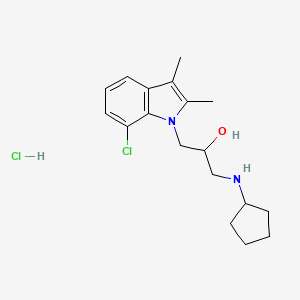
![1-(2,3-Dimethoxyphenyl)-3-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)urea](/img/structure/B2422420.png)
![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2422421.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[(2-fluorophenyl)amino]pyridine-3-carboxylate](/img/structure/B2422423.png)
![N-(1,3-benzodioxol-5-yl)-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2422424.png)
![4-chloro-2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2422428.png)
![Ethyl 4-[[2-[[5-(2,2-dimethylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2422431.png)